Saralasin TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

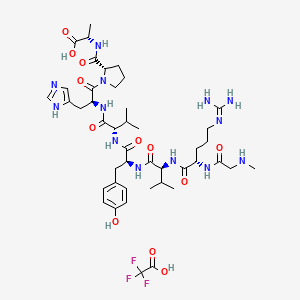

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N13O10.C2HF3O2/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;3-2(4,5)1(6)7/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);(H,6,7)/t24-,28-,29-,30-,31-,33-,34-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJJUBUOJZCFIK-LYHTUURTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H66F3N13O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Saralasin TFA: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saralasin TFA, a synthetic analog of angiotensin II, has long been a pivotal tool in dissecting the complexities of the renin-angiotensin system (RAS).[1] This octapeptide, with key amino acid substitutions, exhibits a dual personality in its interaction with angiotensin II receptors, acting as both a competitive antagonist and a partial agonist.[2][3] This intricate mechanism of action has made it an invaluable, albeit complex, compound for researchers investigating cardiovascular physiology and pathology. This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. Although its clinical use for distinguishing renovascular hypertension from essential hypertension was discontinued in 1984 due to false-positive and false-negative results, Saralasin remains a significant compound in pharmacological research.[2]

Core Mechanism of Action: A Dual Interplay with Angiotensin II Receptors

Saralasin's primary mechanism revolves around its interaction with the two main subtypes of angiotensin II receptors: AT1 and AT2.

Competitive Antagonism and Partial Agonism at the AT1 Receptor

Saralasin acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor.[1][4] This means it binds to the same site as the endogenous ligand, angiotensin II, thereby preventing angiotensin II from exerting its potent physiological effects. The structural modifications in Saralasin, specifically the substitution of aspartic acid with sarcosine at position 1 and phenylalanine with alanine at position 8, contribute to its high affinity for the AT1 receptor and its resistance to degradation by aminopeptidases.[2]

However, Saralasin is not a pure antagonist. It also displays partial agonistic activity at the AT1 receptor.[2][3] This means that while it blocks the full effect of angiotensin II, it can weakly activate the receptor itself, leading to a smaller stimulatory effect compared to the endogenous ligand.[2] This partial agonism is responsible for the mild pressor effects observed in low-renin states.[5]

Agonism at the AT2 Receptor

More recent research has unveiled another layer to Saralasin's mechanism: it functions as an agonist at the angiotensin II type 2 (AT2) receptor.[1][6] The AT2 receptor often mediates effects that counterbalance the actions of the AT1 receptor, such as vasodilation and anti-inflammatory responses.[6] Saralasin's ability to stimulate the AT2 receptor adds to its complex pharmacological profile and suggests that some of its observed effects may be attributable to this agonistic activity.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to Saralasin's interaction with angiotensin II receptors and its in vivo effects.

| Parameter | Value | Cell/Tissue Source | Reference |

| Ki | 0.32 nM (for 74% of sites) | Rat liver membrane preparation | [1][3] |

| Ki | 2.7 nM (for the remaining 26% of sites) | Rat liver membrane preparation | [1][3] |

| Biochemical Half-life | 3.2 minutes | Plasma | [7] |

| Infusion Time-to-Plateau | 12-15 minutes | Plasma | [7] |

Table 1: Binding Affinity and Pharmacokinetic Properties of Saralasin

| Animal Model | Saralasin Dose/Route | Observed Effect | Reference |

| Conscious, Freely Moving Wistar Rats | Intracerebroventricular administration | Reduced respiratory rate and tidal volume variability. | [2] |

| Cerulein-Induced Acute Pancreatitis Model | 5-50 μg/kg, intravenous injection (single dose) | Ameliorated oxidative stress and tissue injury; restored pancreatic morphological characteristics to the control level. | [8] |

| Normal, Conscious Rats | 10 and 30 mg/kg, subcutaneous injection (single dose) | Increased serum renin activity without markedly altering blood pressure or heart rate. | [8] |

| Hypertensive Patients (High Renin) | Infusion | Sustained depressor responses. | [9] |

| Hypertensive Patients (Normal Renin) | Infusion (during normal sodium intake) | Neutral (45%) or mildly pressor (50%) response. | [9] |

| Hypertensive Patients (Low Renin) | Infusion | Pressor responses. | [9] |

| Renal Hypertensive Rats | 0.1 µg/kg/min infusion | Significant fall in diastolic blood pressure. | [10] |

| Healthy Subjects (Diuretic-Treated) | 0.1 µg/kg/min infusion | Significant fall in diastolic blood pressure. | [10] |

| Renovascular Hypertensive Patients | 0.1 µg/kg/min infusion | Significant fall in diastolic blood pressure. | [10] |

Table 2: In Vivo Effects of Saralasin in Preclinical and Clinical Studies

Experimental Protocols

Angiotensin II Receptor Binding Assay

This in vitro assay is fundamental for determining the binding affinity of Saralasin to the AT1 receptor.[1]

Materials:

-

Rat liver membranes (a rich source of AT1 receptors)[1]

-

[¹²⁵I]-Angiotensin II (radioligand)[1]

-

Saralasin[1]

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)[1]

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[1]

-

Glass fiber filters[1]

-

Scintillation fluid[1]

-

Gamma counter[1]

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat liver tissue in an appropriate buffer and centrifuge to isolate the membrane fraction.[1]

-

Incubation: In assay tubes, combine the rat liver membranes, [¹²⁵I]-Angiotensin II, and varying concentrations of Saralasin (or a control substance).[1]

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.[1]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[1]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.[1]

-

Data Analysis: Determine the concentration of Saralasin that inhibits 50% of the specific binding of [¹²⁵I]-Angiotensin II (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[3][8]

In Vivo Blood Pressure Measurement in Rodents

This protocol describes the measurement of blood pressure in response to Saralasin administration in a rodent model.[1]

Animal Preparation:

-

Anesthetize the rat (e.g., with pentobarbital sodium, 30-40 mg/kg, IP).[1]

-

Cannulate the trachea to ensure a patent airway.[1]

-

Cannulate a carotid artery for direct blood pressure measurement and connect it to a pressure transducer.[1]

-

Cannulate a jugular vein for intravenous drug administration.[1]

-

Allow the animal to stabilize for 20-30 minutes to obtain a baseline blood pressure reading.[1]

Saralasin Administration:

-

Infuse Saralasin intravenously at various doses (e.g., 0.001-0.03 mg/kg/min).[1]

Data Recording and Analysis:

-

Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure.[1]

-

Calculate the change in blood pressure from the baseline at each dose of Saralasin.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Saralasin and a typical experimental workflow for its preparation.

Caption: Saralasin's dual interaction with AT1 and AT2 receptors.

Caption: Workflow for preparing Saralasin for in vitro experiments.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the renin-angiotensin system. Its complex mechanism of action, characterized by competitive antagonism and partial agonism at the AT1 receptor, coupled with agonism at the AT2 receptor, provides a unique lens through which to study the multifaceted roles of angiotensin II in health and disease. A thorough understanding of its dualistic nature, supported by quantitative data and precise experimental protocols, is essential for researchers and drug development professionals seeking to unravel the intricacies of the RAS and develop novel therapeutic strategies for cardiovascular and related disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Saralasin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Saralasin | C42H65N13O10 | CID 6324663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and pharmacodynamic studies of infusions with [Sar 1, Val5, Ala8] angiotensin II (saralasin) - PubMed [pubmed.ncbi.nlm.nih.gov]

Saralasin TFA as a Partial Agonist: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saralasin, an octapeptide analog of angiotensin II, is a pivotal research tool for investigating the renin-angiotensin system (RAS).[1] Structurally, it differs from angiotensin II at three key positions: sarcosine replaces aspartic acid at position 1, enhancing receptor affinity and resistance to aminopeptidases; valine replaces isoleucine at position 5; and alanine replaces phenylalanine at position 8, which reduces its intrinsic stimulatory effect.[1][2] This unique structure confers upon Saralasin the properties of a competitive angiotensin II receptor antagonist with partial agonist activity.[1][2] This dual nature makes it an invaluable compound for elucidating the physiological and pathological roles of angiotensin II, particularly in the context of hypertension.[3][4] This technical guide provides an in-depth overview of Saralasin TFA's pharmacology, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, facilitating a comparative analysis of its binding affinity and in vitro and in vivo effects.

Table 1: Receptor Binding Affinity of Saralasin

| Parameter | Value | Receptor Subtype(s) | Tissue/Cell Source | Reference(s) |

| Kᵢ | 0.32 nM | Angiotensin II Receptors (74% of sites) | Rat liver membrane preparation | [5][6][7] |

| Kᵢ | 2.7 nM | Angiotensin II Receptors (remaining 26% of sites) | Rat liver membrane preparation | [5][6] |

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line/Tissue | Concentration | Observed Effect | Reference(s) |

| Cell Growth Inhibition | 3T3 and SV3T3 cells | 1 nM (48 or 72 h) | Inhibition of cell growth and increase in cellular renin concentration | [5][6] |

| Ion Channel Modulation | Mouse ventricular myocytes | 5 µM (2 h) | Restoration of Ito,fast and IK,slow to control levels | [5][6] |

| Ovulation Inhibition | Perfused rat ovary | 1 µM | Inhibition of ovulation rate and reduction of prostaglandin E2 and 6-keto-prostaglandin F₁α levels | [5][6] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Observed Effect | Reference(s) |

| Cerulein-induced pancreatitis | 5-50 µg/kg (single intravenous injection) | Amelioration of oxidative stress and tissue injury | [5] |

| Normal, conscious rats | 10 and 30 mg/kg (single subcutaneous injection) | Increased serum renin activity without significant changes in blood pressure or heart rate | [5] |

| Hypertensive patients | Infusion | Blood pressure reduction in patients with elevated basal plasma renin and angiotensin II levels | [8] |

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of Saralasin's pharmacological profile. The following are representative protocols for key experiments.

Protocol 1: Radioligand Binding Assay for Angiotensin II Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of Saralasin for angiotensin II receptors.

Materials:

-

Rat liver membrane preparation (as a source of angiotensin II receptors)

-

[¹²⁵I]-Angiotensin II or other suitable radioligand

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Gamma counter

Methodology:

-

Membrane Preparation: Homogenize fresh or frozen rat liver tissue in an appropriate buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate or individual tubes, add the following in triplicate:

-

A fixed concentration of the radioligand (e.g., [¹²⁵I]-Angiotensin II).

-

A range of concentrations of unlabeled this compound.

-

Membrane preparation (typically 20-50 µg of protein).

-

For determination of non-specific binding, a separate set of tubes should contain the radioligand and a high concentration of unlabeled angiotensin II.

-

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Saralasin concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of Saralasin that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Protocol 2: In Vivo Blood Pressure Assessment in a Hypertensive Animal Model

Objective: To evaluate the effect of Saralasin on blood pressure in a renin-dependent hypertension model.

Materials:

-

Hypertensive animal model (e.g., two-kidney, one-clip Goldblatt hypertensive rats)

-

This compound

-

Sterile saline (0.9% NaCl)

-

Infusion pump

-

Intravenous or intra-arterial catheter

-

Blood pressure monitoring system

Methodology:

-

Animal Preparation: Anesthetize the animal and surgically implant a catheter into the femoral artery for direct blood pressure measurement and another into the femoral vein for drug infusion. Allow the animal to recover from surgery.

-

Baseline Measurement: Acclimate the conscious, restrained or freely moving animal to the experimental setup. Record baseline mean arterial pressure (MAP) and heart rate for a stable period (e.g., 30-60 minutes).

-

Saralasin Administration: Prepare a sterile solution of this compound in saline. Infuse Saralasin intravenously at a constant rate (e.g., 1-10 µg/kg/min). The dose can be escalated to determine a dose-response relationship. A control group should receive a saline infusion.

-

Monitoring: Continuously monitor and record blood pressure and heart rate throughout the infusion period and for a defined time post-infusion.

-

Data Analysis: Calculate the change in MAP from the baseline for both the Saralasin-treated and control groups. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the blood pressure-lowering effect of Saralasin.

Signaling Pathways and Mechanism of Action

Saralasin exerts its effects by interacting with the angiotensin II type 1 (AT₁) and potentially the type 2 (AT₂) receptors. Its partial agonist nature means that in the absence of the full agonist, angiotensin II, it can weakly activate the AT₁ receptor, while in the presence of high levels of angiotensin II, it acts as a competitive antagonist.

AT₁ Receptor Signaling and Saralasin's Dual Role

The AT₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events. These include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways ultimately lead to physiological responses such as vasoconstriction, aldosterone secretion, and cell growth.

Saralasin, by competitively binding to the AT₁ receptor, can block these effects when angiotensin II levels are high. However, due to its partial agonist activity, it can also weakly stimulate this pathway in a low-renin state.

Caption: AT₁ Receptor Signaling and Saralasin's Interaction.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for determining the binding affinity of Saralasin using a competitive radioligand binding assay.

Caption: Workflow for a Radioligand Binding Assay.

Logical Relationship: Saralasin's Effect on Blood Pressure

The effect of Saralasin on blood pressure is contingent on the underlying state of the renin-angiotensin system. This relationship is a key diagnostic feature of the compound.

Caption: Logic of Saralasin's Blood Pressure Response.

Conclusion

This compound remains a cornerstone pharmacological tool for probing the complexities of the renin-angiotensin system. Its well-characterized partial agonist profile at angiotensin II receptors provides a unique mechanism for differentiating renin-dependent and -independent forms of hypertension and for investigating the downstream consequences of AT₁ receptor activation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to effectively utilize Saralasin in their studies. A thorough understanding of its dual pharmacological nature is critical for the accurate design and interpretation of experiments in the fields of cardiovascular research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Saralasin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Effect of 12-hour infusions of saralasin or captopril on blood pressure in hypertensive conscious rats. Relationship to plasma renin, duration of hypertension, and effect of unclipping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

Saralasin TFA: An In-depth Technical Guide to a Prototypical Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Saralasin Trifluoroacetate (TFA), a synthetic octapeptide analog of Angiotensin II. Saralasin TFA has been a pivotal tool in dissecting the physiological roles of the Renin-Angiotensin System (RAS). This document details its structure, mechanism of action as a competitive antagonist with partial agonist properties at the angiotensin II receptors, and its historical and continued application in research. Furthermore, this guide furnishes detailed experimental protocols for its synthesis, purification, and key functional assays, alongside a curated summary of its quantitative pharmacological data. Visualizations of its signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biochemical and physiological context.

Introduction

Saralasin, with the amino acid sequence Sar-Arg-Val-Tyr-Val-His-Pro-Ala, is a synthetic analog of the endogenous vasoconstrictor, Angiotensin II.[1] Its development in the 1970s was a landmark in cardiovascular pharmacology, providing researchers with a specific tool to probe the functions of the Renin-Angiotensin System.[2] The trifluoroacetate salt of Saralasin is a common formulation used in research settings.

Structurally, Saralasin differs from Angiotensin II at three key positions. The substitution of aspartic acid at position 1 with sarcosine confers resistance to degradation by aminopeptidases and increases its affinity for the angiotensin II receptors.[1][2] The replacement of isoleucine with valine at position 5 and phenylalanine with alanine at position 8 attenuates the peptide's intrinsic agonistic activity.[1] These modifications result in a potent competitive antagonist of Angiotensin II with partial agonist effects.[1]

Historically, Saralasin was utilized as a diagnostic agent to identify renin-dependent hypertension.[3] While its clinical use has been superseded by newer, more specific, and orally active antagonists, Saralasin remains an invaluable tool in experimental pharmacology for studying the physiological and pathophysiological roles of Angiotensin II.

Structure and Physicochemical Properties

Saralasin is an octapeptide with the specific amino acid sequence Sar-Arg-Val-Tyr-Val-His-Pro-Ala. The trifluoroacetate (TFA) salt is a common counter-ion used during purification and is often present in commercially available preparations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C44H66F3N13O12 | [4] |

| Molecular Weight | 1026.07 g/mol | [4] |

| Amino Acid Sequence | Sar-Arg-Val-Tyr-Val-His-Pro-Ala | [1] |

| Solubility | H2O: 100 mg/mL (97.46 mM); DMSO: 50 mg/mL (48.73 mM) | [4][5] |

| Appearance | Powder | [6] |

| Storage Temperature | -20°C | [4][5] |

Mechanism of Action and Function

Saralasin functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor.[7] It competes with the endogenous ligand, Angiotensin II, for binding to the AT1 receptor, thereby inhibiting the downstream signaling cascade that mediates the majority of Angiotensin II's physiological effects, including vasoconstriction, aldosterone secretion, and sodium retention.[7]

A key characteristic of Saralasin is its partial agonist activity. In states of low endogenous Angiotensin II, Saralasin can weakly activate the AT1 receptor, leading to a mild pressor response.[8] Conversely, in high-renin states where Angiotensin II levels are elevated, Saralasin's antagonistic effects predominate, resulting in a decrease in blood pressure.[9]

Signaling Pathway

The primary signaling pathway inhibited by Saralasin is the Gq/11 protein-coupled AT1 receptor cascade. The following diagram illustrates the canonical AT1 receptor signaling pathway and Saralasin's point of intervention.

Saralasin's mechanism of action at the AT1 receptor signaling pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Saralasin, providing insights into its receptor binding affinity and pharmacokinetic profile.

Table 2: Receptor Binding Affinity of Saralasin

| Parameter | Value | Species/System | Reference |

| Ki | 0.32 nM (for 74% of binding sites) | Rat liver membrane preparation | [5][8][10] |

| Ki | 2.7 nM (for the remaining binding sites) | Rat liver membrane preparation | [8][10] |

| Ki | 0.38 nM | NG108-15 cells (AT2 receptors) | [11] |

Table 3: Pharmacokinetic Parameters of Saralasin

| Parameter | Value | Species | Reference |

| Biochemical Half-life | 3.2 minutes | Hypertensive patients | [9][11] |

| Pharmacologic Half-life | 8.2 minutes | Hypertensive patients | [11] |

| Biochemical Half-life | 4.2 minutes | Rat | [11] |

| Pharmacologic Half-life | 3.9 minutes | Rat | [11] |

| Infusion Time to Plateau | 12-15 minutes | Hypertensive patients | [9] |

Table 4: In Vivo Efficacy of Saralasin

| Experimental Model | Dosage | Route of Administration | Effect | Reference |

| Normal, conscious rats | 10 and 30 mg/kg (single dose) | Subcutaneous injection | Increases serum renin activity without markedly altering blood pressure or heart rate. | [5][10] |

| Cerulein-induced pancreatitis model (rats) | 5-50 µg/kg (single dose) | Intravenous injection | Ameliorates oxidative stress and tissue injury. | [5][10] |

| Hypertensive patients with high renin | Infusion | Intravenous | Reduction in blood pressure. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Saralasin's pharmacological profile. Below are representative protocols for key experiments.

Solid-Phase Peptide Synthesis of Saralasin

This protocol provides a generalized workflow for the synthesis of Saralasin using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.[3]

Generalized workflow for the solid-phase synthesis of Saralasin.

Methodology:

-

Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, to yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF).[3]

-

Stepwise Amino Acid Coupling: The synthesis proceeds from the C-terminus (Alanine) to the N-terminus (Sarcosine).

-

Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF. Wash the resin thoroughly with DMF.[3]

-

Activation & Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) using a coupling reagent like HBTU in the presence of a base such as DIPEA. Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed.[3]

-

Washing: Wash the resin with DMF to remove excess reagents.[3]

-

Repeat: Repeat the deprotection, activation, and coupling cycle for each subsequent amino acid in the Saralasin sequence.[3]

-

-

Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.[3]

-

Purification and Analysis: Precipitate the crude peptide using cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity using mass spectrometry and analytical HPLC.[3]

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of Saralasin for the AT1 receptor.[1][10]

References

- 1. benchchem.com [benchchem.com]

- 2. cenmed.com [cenmed.com]

- 3. benchchem.com [benchchem.com]

- 4. The effect of an angiotensin antagonist (saralasin) on arterial pressure and plasma aldosterone in hemodialysis-resistant hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Radioimmunoassay and pharmacokinetics of saralasin in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Saralasin TFA: A Technical Guide to its Binding Affinity for Angiotensin II Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Saralasin TFA's binding affinity for angiotensin II (Ang II) receptors. Saralasin, an octapeptide analog of Angiotensin II, has been a pivotal tool in dissecting the roles of the renin-angiotensin system (RAS). It functions as a competitive antagonist at Ang II receptors, but its pharmacological profile is nuanced by partial agonist activity at the AT1 receptor and agonist activity at the AT2 receptor. This guide details its binding characteristics, the experimental protocols used for their determination, and the relevant signaling pathways.

Quantitative Binding Affinity Data

Saralasin's interaction with angiotensin II receptors has been quantified through various binding assays. The following table summarizes the key binding affinity data for this compound. Notably, studies utilizing rat liver membranes, which are rich in angiotensin II receptors, have revealed a biphasic binding pattern. This suggests the presence of at least two distinct receptor populations with different affinities for Saralasin.

| Parameter | Value | Receptor Subpopulation | Tissue/Cell Type |

| Kᵢ | 0.32 nM | 74% of binding sites | Rat liver membrane |

| Kᵢ | 2.7 nM | 26% of binding sites | Rat liver membrane |

Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

While older literature often does not explicitly differentiate between AT1 and AT2 receptors, the biphasic binding is suggestive of Saralasin interacting with both subtypes present in the tissue preparation. Some research indicates that Saralasin has approximately equal affinities for both AT1 and AT2 receptors, classifying it as a non-selective antagonist.

Mechanism of Action

Saralasin is a competitive antagonist at angiotensin II receptors, meaning it binds to the same site as the endogenous ligand, Angiotensin II, thereby blocking its action. However, its mechanism is more complex than simple blockade:

-

AT1 Receptor : At the AT1 receptor, Saralasin exhibits partial agonist activity. This means that while it blocks the full agonistic effect of Angiotensin II, it can weakly activate the receptor itself. The substitution of sarcosine for aspartic acid at position 1 increases its affinity for the AT1 receptor and makes it resistant to degradation by aminopeptidases.

-

AT2 Receptor : Intriguingly, Saralasin acts as a full agonist at the AT2 receptor. The AT1 and AT2 receptors often mediate opposing physiological effects. AT1 receptor activation typically leads to vasoconstriction and inflammation, while AT2 receptor stimulation can induce vasodilation and has anti-inflammatory effects. Therefore, the net physiological effect of Saralasin is a composite of its partial agonism at AT1 receptors and its full agonism at AT2 receptors.

Angiotensin II Signaling Pathways

The physiological effects of Angiotensin II are mediated through two primary receptor subtypes, the AT1 and AT2 receptors, which trigger distinct intracellular signaling cascades. Saralasin, by interacting with both receptors, modulates these pathways.

Experimental Protocols

The binding affinity of Saralasin to angiotensin II receptors is primarily determined using competitive radioligand binding assays.

Competitive Radioligand Binding Assay

This in vitro assay quantifies the ability of an unlabeled compound (Saralasin) to compete with a radiolabeled ligand for binding to the target receptors.

Objective: To determine the inhibitory constant (Kᵢ) of Saralasin for angiotensin II receptors.

Materials:

-

Cell Membranes: A source of angiotensin II receptors, such as rat liver membranes or cells engineered to express AT1 or AT2 receptors.

-

Radioligand: A radiolabeled angiotensin II analog, typically ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II.

-

Unlabeled Ligand: this compound at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Gamma Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen tissue (e.g., rat liver) in an ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a multi-well plate, set up the following in duplicate or triplicate:

-

Total Binding: A fixed amount of membrane protein, a fixed concentration of the radioligand.

-

Non-specific Binding: The same as total binding, but with the addition of a high concentration of unlabeled Angiotensin II to saturate the receptors.

-

Competition: The same as total binding, but with increasing concentrations of Saralasin.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation:

-

Rapidly filter the contents of each well through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on each filter using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Saralasin concentration to generate a competition curve.

-

Use non-linear regression to determine the IC₅₀ value (the concentration of Saralasin that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

-

Where:

-

[L] is the concentration of the radioligand.

-

Kᴅ is the dissociation constant of the radioligand.

-

-

-

Conclusion

This compound remains a valuable pharmacological tool for investigating the renin-angiotensin system. Its high binding affinity for angiotensin II receptors, coupled with its complex mechanism of action as a partial agonist at AT1 receptors and a full agonist at AT2 receptors, provides a unique profile for probing the distinct and often opposing functions of these two receptor subtypes. A thorough understanding of its binding characteristics and the appropriate experimental protocols, as outlined in this guide, is essential for the accurate interpretation of research findings and for the advancement of drug development in cardiovascular and related diseases.

A Technical Guide to Saralasin TFA in Renin-Angiotensin System Research

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saralasin, a synthetic octapeptide analog of Angiotensin II, has historically served as a pivotal pharmacological tool for investigating the complexities of the renin-angiotensin system (RAS). As a competitive antagonist at Angiotensin II receptors with notable partial agonist activity, Saralasin provides a unique mechanism to probe the physiological and pathophysiological roles of Angiotensin II, particularly in the context of hypertension.[1][2] Its effects are highly dependent on the subject's underlying RAS activity, often dictated by sodium balance.[3][4] This guide offers an in-depth examination of Saralasin's mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, and provides detailed experimental protocols. Furthermore, it addresses the technical considerations of Saralasin's common salt form, trifluoroacetate (TFA), which can have implications for experimental design and data interpretation.

Physicochemical Properties and Structure

Saralasin is an analog of Angiotensin II with the chemical name [Sar¹, Ala⁸] Angiotensin II.[5] Its structure is characterized by three critical amino acid substitutions that confer its unique pharmacological properties compared to native Angiotensin II.[2]

-

Position 1: Sarcosine replaces aspartic acid, which increases the peptide's affinity for Angiotensin II receptors and confers resistance to degradation by aminopeptidases.[2]

-

Position 5: Valine replaces isoleucine.[2]

-

Position 8: Alanine replaces phenylalanine, which significantly reduces the intrinsic stimulatory (agonist) effect.[2]

The compound is often supplied as a lyophilized white powder in its trifluoroacetate (TFA) salt form, which is a byproduct of its synthesis and purification via high-performance liquid chromatography (HPLC).[6][7] Saralasin TFA is soluble in water, physiological saline, and DMSO.[5] For optimal stability, stock solutions should be aliquoted and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[5]

Mechanism of Action in the Renin-Angiotensin System

Saralasin functions primarily as a competitive antagonist at both Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[6][8] It directly competes with the endogenous ligand, Angiotensin II, for receptor binding, thereby inhibiting the canonical signaling pathways responsible for vasoconstriction, aldosterone secretion, and cellular growth.[6][9]

However, Saralasin is not a pure antagonist; it also exhibits partial agonist activity.[1][10] This means that in states of low endogenous Angiotensin II (e.g., in low-renin hypertension or sodium-replete normal subjects), Saralasin can weakly activate the AT1 receptor, leading to a pressor (vasoconstrictor) response.[11][12] Conversely, in high-renin states where endogenous Angiotensin II levels are elevated, its antagonist properties predominate, resulting in a depressor (vasodilatory) response.[3][11] This dual activity makes Saralasin a sensitive tool for diagnosing renin-dependent hypertension.[13]

Caption: RAS cascade and Saralasin's mechanism of action.

Pharmacological Effects and Quantitative Data

The in vivo and in vitro effects of Saralasin have been extensively quantified, providing a basis for its use in research.

Table 1: Receptor Binding Affinity and Pharmacokinetics of Saralasin

| Parameter | Value | Species | Reference |

|---|---|---|---|

| AT1 Receptor Binding Affinity (Ki) | ~0.17 nM | - | [8] |

| 0.32 nM (for 74% of sites) | Rat Liver | [1][10] | |

| AT2 Receptor Binding Affinity (Ki) | ~0.15 nM | - | [8] |

| Biochemical Half-Life | 3.2 minutes | Human | [14] |

| 4.2 minutes | Rat | [14] | |

| Pharmacologic Half-Life | 8.2 minutes | Human | [14] |

| | 3.9 minutes | Rat |[14] |

Table 2: In Vivo Effects of Saralasin Infusion on Key RAS Parameters

| Condition | Effect on Blood Pressure | Effect on Plasma Renin Activity | Effect on Plasma Aldosterone | Reference |

|---|---|---|---|---|

| High-Renin Hypertensive Patients | Decrease | Increase | Decrease | [3][4][15] |

| Normal-Renin Hypertensive Patients (Sodium Replete) | No marked change or slight increase | Increase | No consistent change | [3][4][11] |

| Normal Subjects (Sodium Replete) | No marked change or slight increase | Increase | No consistent change | [3][4][16] |

| Normal Subjects (Sodium Deplete) | Decrease | Increase | Decrease (abolishes expected rise) |[3][16] |

Experimental Protocols

Accurate and reproducible results in Saralasin research depend on meticulous adherence to established protocols.

In Vitro Experimental Protocol: Preparation of Saralasin Solutions

This protocol outlines the standard procedure for preparing Saralasin solutions for cell culture experiments.[5]

Materials:

-

Lyophilized this compound

-

Sterile, nuclease-free water, phosphate-buffered saline (PBS), or DMSO

-

Sterile, single-use microcentrifuge tubes

-

Appropriate sterile cell culture medium

Procedure:

-

Equilibration: Allow the vial of lyophilized Saralasin to equilibrate to room temperature before opening to prevent moisture condensation.

-

Reconstitution: Aseptically add the calculated volume of sterile solvent (e.g., water or PBS) to the vial to create a concentrated stock solution, typically 1 mM. Gently swirl to dissolve the powder completely. Avoid vigorous vortexing.

-

Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -80°C for up to six months.

-

Working Solution Preparation: Immediately before an experiment, thaw a single aliquot of the stock solution. Dilute it to the desired final concentration using the appropriate sterile cell culture medium. Prepare this working solution fresh for each experiment.

Caption: Workflow for preparing Saralasin for in vitro experiments.

In Vivo Experimental Protocol: Human Infusion Study

This protocol is a generalized framework for a human study to assess the role of the RAS in blood pressure maintenance, based on common methodologies.[17][18]

1. Subject Preparation:

-

Medication Washout: Discontinue all antihypertensive medications for a sufficient period (e.g., 2-3 weeks) prior to the study to avoid interference.

-

Dietary Control: For studies requiring RAS activation, subjects may be placed on a low-sodium diet (e.g., 10 mmol/day) for 3-5 days.[17] Sodium depletion can be confirmed with 24-hour urinary sodium monitoring.

2. Experimental Procedure:

-

IV Access: Insert an intravenous catheter into a forearm vein for Saralasin infusion and another in the contralateral arm for blood sampling.

-

Equilibration: Allow the subject to rest in a supine position for at least 30-60 minutes to achieve stable cardiovascular conditions.

-

Baseline Measurements: Record baseline blood pressure and heart rate multiple times until stable. Draw baseline blood samples for plasma renin activity (PRA), Angiotensin II, and aldosterone concentration.

-

Saralasin Infusion: Administer Saralasin via a controlled intravenous infusion. A stepwise dose-escalation protocol is often preferred to enhance safety and diagnostic reliability.[18]

-

Start at a low rate (e.g., 0.01 µg/kg/min).

-

Increase the dose at 15-minute intervals (e.g., to 0.1, 1.0, and 10 µg/kg/min).

-

-

Monitoring: Continuously monitor blood pressure and heart rate throughout the infusion and for a post-infusion period.

-

Blood Sampling: Collect blood samples at regular intervals during the infusion (e.g., at the end of each dose step) and after discontinuation.

3. Analytical Methods:

-

Measure plasma concentrations of renin, Angiotensin II, and aldosterone using validated methods like radioimmunoassay (RIA) or ELISA.[17]

Caption: Workflow for a human Saralasin infusion study.

The Role of the Trifluoroacetate (TFA) Counterion

Researchers using Saralasin must be aware of the presence and potential impact of the trifluoroacetate (TFA) counterion.

-

Origin: TFA is used as an ion-pairing agent during the reversed-phase HPLC purification of synthetic peptides and remains complexed with the final product.[7][19]

-

Experimental Impact: Residual TFA can interfere with in vitro and in vivo experiments. It has been shown to alter cell proliferation and toxicity and can introduce a weighting error when preparing solutions if not accounted for in molecular weight calculations.[7]

-

Quantification and Removal: It is crucial to either quantify the TFA content or exchange it for a more biologically compatible counterion, such as chloride (Cl⁻).[7]

Table 3: Common Analytical Methods for TFA Quantification

| Method | Principle | Advantages | Reference |

|---|---|---|---|

| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | Detects the fluorine atoms unique to TFA. | Highly specific and quantitative without derivatization. | [20] |

| Ion Chromatography (IC) | Separates anions based on their charge. | Sensitive, simple, and can be automated. | [19] |

| HPLC with ELSD | HPLC separation with Evaporative Light-Scattering Detection. | Useful when TFA lacks a UV chromophore. | [7] |

| Gas Chromatography (GC) | Separates volatile compounds. Requires derivatization of TFA. | High sensitivity. |[21] |

Conclusion

This compound remains a valuable, albeit complex, tool for dissecting the renin-angiotensin system. Its unique profile as a competitive antagonist with partial agonist activity allows for a functional assessment of RAS dependency in various physiological states. For researchers and drug developers, a thorough understanding of its dose-dependent and state-dependent effects is paramount for robust experimental design. Furthermore, careful consideration of the TFA counterion is essential for ensuring data accuracy and reproducibility. By applying the principles and protocols outlined in this guide, scientists can effectively leverage Saralasin to continue advancing our understanding of cardiovascular and endocrine physiology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Saralasin - Wikipedia [en.wikipedia.org]

- 3. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects. | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of two angiotensin II analogues on blood pressure, plasma aldosterone concentration, plasma renin activity and creatinine clearance in normal subjects on different sodium intakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. Radioimmunoassay and pharmacokinetics of saralasin in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of an angiotensin antagonist (saralasin) on arterial pressure and plasma aldosterone in hemodialysis-resistant hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of the angiotensin II antagonist saralasin on plasma aldosterone concentration and on blood pressure before and during sodium depletion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Pharmacokinetic and pharmacodynamic studies of infusions with [Sar 1, Val5, Ala8] angiotensin II (saralasin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Use of Saralasin in the Diagnosis of Hypertension

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical application of Saralasin in the diagnostic workup of hypertension. Saralasin, a synthetic octapeptide analog of angiotensin II, was a pivotal tool in the 1970s and early 1980s for identifying renin-dependent hypertension, particularly renovascular hypertension. Its story offers valuable insights into the evolution of our understanding of the renin-angiotensin-aldosterone system (RAAS) and the development of modern antihypertensive therapies.

Core Mechanism of Action

Saralasin functions as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor.[1][2][3] Its design incorporated key amino acid substitutions to enhance its diagnostic utility and resistance to degradation. Specifically, the substitution of sarcosine for aspartic acid at position 1 increased its affinity for vascular smooth muscle receptors and made it resistant to aminopeptidases.[1][4] The replacement of phenylalanine with alanine at position 8 reduced its intrinsic stimulatory effect.[1]

In states of high plasma renin activity and consequently elevated angiotensin II levels, Saralasin competitively blocks the AT1 receptor, leading to vasodilation and a discernible drop in blood pressure.[2] This depressor response was the cornerstone of its diagnostic application. Conversely, Saralasin also exhibited partial agonist activity.[1][5] In low-renin states, where there is less endogenous angiotensin II to compete with, Saralasin could bind to and stimulate the AT1 receptor, sometimes causing a pressor (blood pressure-increasing) response.[5] This dual activity was a significant limitation of the test.[5]

References

- 1. Saralasin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 4. Historical development of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Usefulness and limitations of saralasin, a partial competitive agonist of angioten II, for evaluating the renin and sodium factors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Saralasin TFA: An In-depth Technical Guide for the Study of Renovascular Hypertension

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saralasin, an octapeptide analog of angiotensin II, has historically served as a pivotal pharmacological tool in the investigation of renovascular hypertension. As a competitive antagonist of the angiotensin II receptor with partial agonist properties, it provided a means to probe the functional significance of the renin-angiotensin-aldosterone system (RAAS) in maintaining elevated blood pressure. Although its clinical diagnostic use was discontinued due to issues with false-positive and false-negative results, Saralasin TFA (the trifluoroacetate salt) remains a valuable compound in preclinical research for elucidating the mechanisms of angiotensin II-dependent hypertension.[1] This guide provides a comprehensive overview of Saralasin's mechanism of action, detailed experimental protocols, quantitative data from key studies, and relevant signaling pathways.

Molecular Profile and Mechanism of Action

Saralasin is a synthetic octapeptide that differs from the endogenous angiotensin II at three amino acid positions.[1] These substitutions are critical to its pharmacological profile:

-

Position 1: Sarcosine replaces aspartic acid, which increases the peptide's affinity for angiotensin II receptors on vascular smooth muscle and confers resistance to degradation by aminopeptidases.[1][2]

-

Position 5: Valine replaces isoleucine.[1]

-

Position 8: Alanine replaces phenylalanine, which reduces the intrinsic stimulatory (agonist) effect compared to angiotensin II.[1]

This unique structure allows Saralasin to act as a competitive angiotensin II receptor antagonist.[3] It binds to angiotensin II type 1 (AT1) receptors, thereby blocking the vasoconstrictive and aldosterone-stimulating effects of endogenous angiotensin II.[4] However, it also possesses partial agonist activity, meaning it can weakly activate the receptor, particularly in low-renin states.[3] More recent research has also suggested that Saralasin may act as an agonist at the angiotensin II type 2 (AT2) receptor, which can mediate vasodilation, potentially contributing to its complex pharmacological effects.[5]

Interaction with the Renin-Angiotensin-Aldosterone System (RAAS)

Renovascular hypertension is a condition where stenosis of a renal artery leads to reduced renal perfusion. The affected kidney perceives this as systemic hypotension and activates the RAAS, leading to a pathological increase in circulating angiotensin II and consequently, hypertension. Saralasin directly intervenes in this pathway by blocking the action of angiotensin II at its receptor.

Quantitative Data and Pharmacokinetics

The efficacy and behavior of Saralasin have been quantified in numerous studies. The following tables summarize key binding affinity, pharmacokinetic, and clinical response data.

Table 1: Binding Affinity of Saralasin

| Parameter | Value | Target | Reference |

| Ki | 0.32 nM | Angiotensin II Receptor (74% of sites) | [3][6] |

| Ki | 2.7 nM | Angiotensin II Receptor (remaining sites) | [3] |

Table 2: Pharmacokinetic Properties of Saralasin

| Species | Parameter | Value | Reference |

| Rat | Pharmacologic Half-life | 3.9 minutes | [7] |

| Rat | Biochemical Half-life | 4.2 minutes | [7] |

| Human (Hypertensive) | Pharmacologic Half-life | 8.2 minutes | [7] |

| Human (Hypertensive) | Biochemical Half-life | 3.2 minutes | [7] |

Table 3: Clinical Response to Saralasin Infusion

| Patient Group | n | Key Findings | Reference |

| Renovascular Hypertension | 17 | 10/17 showed a blood pressure lowering effect. After sodium depletion, 16/17 responded. | [8] |

| Essential Hypertension | 15 | Only 4/15 (with high renin) showed a vasodepressor response after sodium depletion. | [8] |

| Renovascular Hypertension | 44 | Saralasin induced an increase in plasma renin activity to >14 ng/h/mL in 43/44 patients. | [9] |

| Essential Hypertension (High Renin) | 26 | Only 3/26 showed a similar marked increase in plasma renin activity. | [9] |

| Renal Artery Stenosis | 49 | >80% of patients with functionally significant stenosis showed a depressor response. | [10] |

| Essential Hypertension | 10 | Only 20% of patients showed a depressor response. | [10] |

| Angiotensinogenic Hypertension | 62 | A fall in blood pressure of >10/8 mm Hg was observed. In 94% of these, the fall was associated with high plasma renin activity. | [11] |

Experimental Protocols for Renovascular Hypertension Studies

Saralasin's utility is best demonstrated through its application in specific experimental contexts. The "Saralasin test" was a common diagnostic procedure.

Protocol: Saralasin Infusion Test in Human Subjects (Historical Diagnostic Use)

This protocol is a generalized representation based on methodologies described in the literature for diagnosing angiotensin II-dependent hypertension.[8][11][12]

-

Patient Preparation:

-

To enhance the sensitivity of the test, patients are often mildly sodium-depleted for 1-4 days prior to the test.[8][12] This can be achieved through a low-sodium diet (10-40 mEq/day) and/or administration of a diuretic like furosemide (1 mg/kg).[8][12] Sodium depletion accentuates the renin-angiotensin system's role in blood pressure maintenance.[13]

-

Patients should be in a supine position for at least 30 minutes before and throughout the infusion to establish a stable blood pressure baseline.

-

-

Dosage and Administration:

-

An initial intravenous infusion of a control solution (e.g., 5% dextrose) is administered to establish a baseline.

-

Saralasin is then infused intravenously. The infusion often starts with a low dose (e.g., 0.05 µg/kg/min) to test for an agonistic (pressor) response, which can occur in low-renin states.[11]

-

The dose is then incrementally increased, often up to 10 µg/kg/min, until a clear depressor response is observed or the maximum dose is reached.[11]

-

-

Monitoring and Interpretation:

-

Blood pressure is monitored frequently (e.g., every 1-2 minutes) throughout the infusion.

-

Blood samples for plasma renin activity (PRA) are typically drawn before and during the infusion.[14]

-

Positive Response (Indicative of Renovascular Hypertension): A significant fall in blood pressure (e.g., >10/8 mm Hg) during Saralasin infusion suggests that the hypertension is dependent on angiotensin II.[11] A marked reactive increase in PRA is also characteristic.[9][14]

-

Negative Response: No significant change or a slight increase in blood pressure suggests the hypertension is not angiotensin II-dependent (e.g., essential hypertension).[15]

-

Protocol: In Vivo Study in Rat Models of Hypertension

This protocol is based on studies investigating Saralasin's effects in animal models.[16]

-

Animal Model: One-clip, two-kidney Goldblatt hypertensive rats are a common model for renovascular hypertension.

-

Administration: Saralasin is administered via intravenous infusion.

-

Dosage: Doses are titrated to observe a physiological effect. In one study, increasing doses were infused to evaluate the fall in blood pressure relative to plasma concentrations of Saralasin and Angiotensin II.[16]

-

Measurements:

-

Continuous monitoring of arterial blood pressure via an indwelling catheter.

-

Collection of blood samples to measure plasma concentrations of Saralasin, Angiotensin II, and renin activity.

-

-

Endpoint: The primary endpoint is the dose-dependent reduction in mean arterial pressure. The study found that in chronic renal hypertension, Saralasin plasma concentrations had to exceed those of Angiotensin II by approximately 2000-fold to reduce blood pressure by 20 mmHg.[16]

Angiotensin II Signaling Pathways and Saralasin's Role

Angiotensin II exerts its effects primarily through two G-protein coupled receptors: AT1 and AT2. Their signaling pathways are distinct and often opposing.

-

AT1 Receptor Signaling: This is the primary pathway for the pressor effects of Angiotensin II. Activation of AT1 receptors, coupled to Gq proteins, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of protein kinase C (PKC), ultimately causing vasoconstriction, inflammation, and fibrosis.[17] Saralasin competitively antagonizes this pathway.

-

AT2 Receptor Signaling: The function of the AT2 receptor is less understood but is often considered to counterbalance the AT1 receptor.[5] It can mediate vasodilation and anti-proliferative effects.[5] Notably, some research indicates that Saralasin acts as an agonist at the AT2 receptor, which may contribute to its blood pressure-lowering effects beyond simple AT1 blockade.[5] This was demonstrated in NG108-15 cells, where Saralasin induced neurite outgrowth, an AT2-mediated effect, which was blocked by an AT2-selective antagonist.[5]

-

Nuclear Signaling: There is also evidence for an intracrine signaling pathway where Angiotensin II can influence gene expression directly. Studies have shown that both AT1 and AT2 receptors can activate the FGF-2 promoter through a mechanism involving the nuclear translocation of FGF receptor-1 (FGFR1).[17]

Conclusion

This compound remains a cornerstone compound for the fundamental study of the renin-angiotensin system and its role in hypertension. While its clinical application has been superseded by more specific and reliable agents like ACE inhibitors and ARBs, its unique profile as a competitive AT1 antagonist and potential AT2 agonist provides a valuable tool for preclinical research. The experimental protocols and quantitative data presented herein offer a guide for researchers aiming to utilize Saralasin to explore the complex pathophysiology of renovascular hypertension and the broader implications of angiotensin II signaling. Its historical context underscores the evolution of antihypertensive drug development and the critical importance of targeting the RAAS.

References

- 1. Saralasin - Wikipedia [en.wikipedia.org]

- 2. Historical development of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical pharmacology of saralasin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cenmed.com [cenmed.com]

- 7. Radioimmunoassay and pharmacokinetics of saralasin in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Renin, sodium, and vasodepressor response to saralasin in renovascular and essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactive hyper-reninaemia to angiotensin blockade identifies renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saralasin infusion in the recognition of renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of saralasin in the recognition of angiotensinogenic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Saralasin and prediction of the surgical result in renovascular arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of saralasin, an angiotensin II antagonist, on blood pressure and the renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactive hyperreninemia in renovascular hypertension after angiotensin blockage with saralasin or converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use of an angiotensin II antagonist (saralasin) in the recognition of "angiotensinogenic" hypertension; - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Different antagonist potency of saralasin in acute and chronic angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Nuclear Signaling Pathway Mediates Activation of Fibroblast Growth Factor-2 Gene by Type 1 and Type 2 Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Saralasin TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saralasin, a synthetic octapeptide analog of Angiotensin II (AII), has historically served as a pivotal pharmacological tool in the elucidation of the renin-angiotensin system (RAS). This technical guide provides an in-depth exploration of the pharmacology of Saralasin TFA, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to facilitate a thorough understanding of this compound.

Introduction

Saralasin, chemically known as [Sar¹, Val⁵, Ala⁸]-Angiotensin II or [Sar¹, Ala⁸]-Angiotensin II, was developed as a competitive antagonist of the Angiotensin II receptor.[1][2] Its design involved strategic amino acid substitutions to the native Angiotensin II sequence to enhance its stability and modify its activity. The replacement of aspartic acid with sarcosine at position 1 confers resistance to degradation by aminopeptidases.[1][2] The substitution of phenylalanine with alanine at position 8 reduces its intrinsic agonistic activity.[2] Saralasin functions as a competitive antagonist at both Angiotensin II Type 1 (AT₁) and Type 2 (AT₂) receptors, with some partial agonist activity also reported.[1][3][4] This dual activity has made it a valuable, albeit complex, tool for investigating the physiological and pathophysiological roles of the RAS.

Mechanism of Action

Saralasin exerts its effects by competitively binding to angiotensin II receptors, primarily the AT₁ and AT₂ subtypes.[1] By occupying these receptors, it prevents the endogenous ligand, Angiotensin II, from binding and initiating its downstream signaling cascades. The primary therapeutic and investigational relevance of Saralasin lies in its ability to inhibit the AT₁ receptor pathway, which is responsible for the major physiological effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and sodium retention.[1]

Angiotensin II Receptor Signaling Pathways

Angiotensin II mediates its diverse physiological effects through a complex network of intracellular signaling pathways upon binding to its G-protein-coupled receptors (GPCRs), the AT₁ and AT₂ receptors.[5] The AT₁ receptor is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction.[6][7] The AT₂ receptor, on the other hand, is often considered to counteract the effects of the AT₁ receptor, mediating vasodilation and anti-proliferative effects.[5][8]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacology of this compound.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Species/Tissue Source | Reference(s) |

| This compound | AT₁ | 0.32 | Rat Liver Membranes | [9][10] |

| This compound | AT₂ | 0.38 | NG108-15 Cells | [11] |

| Saralasin | AT₁ | ~0.17 | [12] | |

| Saralasin | AT₂ | ~0.15 | [12] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Reference(s) |

| Biochemical Half-life | 3.2 - 4.2 minutes | Human, Rat | [13][14] |

| Pharmacologic Half-life | 3.9 - 8.2 minutes | Rat, Human | [13] |

| Infusion Time to Plateau | 12 - 15 minutes | Human | [14][15] |

Table 3: In Vitro and In Vivo Dosing

| Experimental Model | Dose/Concentration | Effect | Reference(s) |

| 3T3 and SV3T3 Cells | 1 nM | Inhibition of cell growth | [4][9] |

| Mouse Ventricular Myocytes | 5 µM | Restoration of Ito,fast and IK,slow to control levels | [9] |

| In Vitro Perfused Rat Ovary | 1 µM | Inhibition of ovulation rate | [9] |

| Conscious Rats (subcutaneous) | 10 and 30 mg/kg | Increased serum renin activity | [9] |

| Cerulein-Induced Pancreatitis (IV) | 5 - 50 µg/kg | Amelioration of oxidative stress and tissue injury | [9] |

| Hypertensive Patients (IV infusion) | 0.5 - 1.0 µg/kg/min | Diagnostic for renovascular hypertension | [16] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Saralasin to angiotensin receptors.

Protocol:

-

Membrane Preparation: Homogenize tissues expressing angiotensin receptors (e.g., rat liver) in a cold lysis buffer and isolate the membrane fraction through centrifugation.[17]

-

Assay Setup: In a microtiter plate, combine a fixed concentration of a radiolabeled angiotensin II analog, a fixed amount of the membrane preparation, and increasing concentrations of unlabeled Saralasin.[1]

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Rapidly filter the contents to separate the membrane-bound radioligand from the free radioligand.[12]

-

Quantification: Measure the radioactivity retained on the filters.[17]

-

Data Analysis: Plot the specific binding against the logarithm of the Saralasin concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[12]

In Vivo Blood Pressure Measurement in a Hypertensive Rat Model

This protocol assesses the in vivo efficacy of Saralasin in a model of hypertension.

References

- 1. benchchem.com [benchchem.com]

- 2. Saralasin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. portlandpress.com [portlandpress.com]

- 6. benchchem.com [benchchem.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cenmed.com [cenmed.com]

- 11. caymanchem.com [caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Radioimmunoassay and pharmacokinetics of saralasin in the rat and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical pharmacology of angiotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Saralasin TFA and Its Effects on Aldosterone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Saralasin, a synthetic octapeptide analog of Angiotensin II (AII), and its effects on aldosterone secretion. Saralasin acts as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor, but also exhibits partial agonist activity. Its impact on the renin-angiotensin-aldosterone system (RAAS) is critically dependent on the physiological context, particularly the sodium balance of the subject. This document details the mechanism of action of Saralasin, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows. The information is intended to support researchers in designing, executing, and interpreting studies involving Saralasin and its influence on adrenal steroidogenesis.

Introduction

Saralasin, chemically designated as [Sar¹, Ala⁸]-Angiotensin II, was developed as a pharmacological tool to investigate the physiological and pathophysiological roles of Angiotensin II. By competitively inhibiting the binding of AII to its receptors, Saralasin can elucidate the degree to which the RAAS contributes to processes such as blood pressure regulation and aldosterone secretion. Aldosterone, a mineralocorticoid synthesized in the zona glomerulosa of the adrenal cortex, is a principal regulator of sodium and potassium homeostasis. Understanding the modulatory effects of Saralasin on aldosterone secretion is therefore crucial for dissecting the complexities of the RAAS in health and disease. The trifluoroacetate (TFA) salt of Saralasin is a common formulation used in research due to its stability and solubility. For the purposes of most biological studies, the effects of Saralasin TFA are considered interchangeable with other salt forms.

Mechanism of Action

Saralasin exerts its effects primarily by interacting with the Angiotensin II Type 1 (AT1) receptor. In conditions of high RAAS activity, such as in sodium-depleted states, where endogenous Angiotensin II levels are elevated, Saralasin acts as a competitive antagonist. It binds to the AT1 receptors on adrenal glomerulosa cells, thereby blocking the downstream signaling cascade initiated by Angiotensin II and leading to a reduction in aldosterone synthesis and secretion.

Conversely, in states of low RAAS activity, for instance, in sodium-replete individuals, where endogenous Angiotensin II levels are low, the partial agonist properties of Saralasin can become apparent. In such scenarios, Saralasin binding to the AT1 receptor can initiate a subdued signaling response, leading to a modest increase in aldosterone secretion.

Signaling Pathways

Angiotensin II stimulates aldosterone secretion through a well-defined signaling pathway in the adrenal glomerulosa cells. Saralasin's intervention point is at the AT1 receptor, competitively inhibiting the initiation of this cascade.

Data Presentation

The following tables summarize the quantitative effects of Saralasin on key parameters of the renin-angiotensin-aldosterone system from in vivo studies.

Table 1: Effect of Saralasin Infusion on Plasma Aldosterone in Normal Subjects

| Condition | Parameter | Pre-infusion (Mean ± SEM) | During Saralasin Infusion (Mean ± SEM) | Percentage Change | Reference |

| Normal Sodium Diet | Plasma Aldosterone (ng/100ml) | 8.3 ± 1.2 | No consistent change | - | [1] |

| Sodium Depletion | Plasma Aldosterone (ng/100ml) | 25.4 ± 3.5 | 12.1 ± 2.1 | ↓ 52% | [2] |

Table 2: Effect of Saralasin Infusion on Plasma Aldosterone and Renin Activity in Hypertensive Patients

| Condition | Parameter | Pre-infusion (Mean ± SEM) | During Saralasin Infusion (Mean ± SEM) | Percentage Change | Reference |

| Normal Sodium Diet | Plasma Aldosterone (ng/100ml) | 14.2 ± 2.3 | Variable response | - | [3] |

| Sodium Depletion | Plasma Aldosterone (ng/100ml) | 38.7 ± 5.9 | 16.5 ± 3.2 | ↓ 57% | [3] |

| Sodium Depletion | Plasma Renin Activity (ng/ml/hr) | 8.1 ± 1.7 | 12.4 ± 2.5 | ↑ 53% | [3] |

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of Saralasin on aldosterone secretion are provided below.

Saralasin Infusion Protocol (Human Subjects)

This protocol outlines a typical procedure for the intravenous infusion of Saralasin in a clinical research setting.

Materials:

-